molecular formula C10H10FNO2 B1446717 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1537310-76-1

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1446717
CAS No.: 1537310-76-1
M. Wt: 195.19 g/mol
InChI Key: QCVVJTNGAXJUIF-UHFFFAOYSA-N
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Description

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a fluorinated heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom at the 8th position and two methyl groups at the 2nd position of the benzo[b][1,4]oxazin-3(4H)-one core structure

Scientific Research Applications

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Preparation Methods

The synthesis of 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of α-phenylglyoxylic acid with ortho-aminophenol in the presence of a catalyst such as ammonium niobium oxalate (ANO) and a solvent like PEG-400 . This reaction typically proceeds under mild conditions and can be accelerated using ultrasound as an alternative energy source. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVJTNGAXJUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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